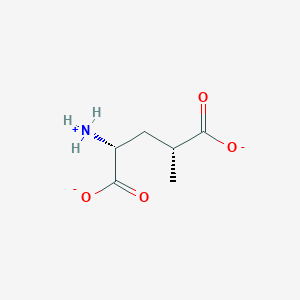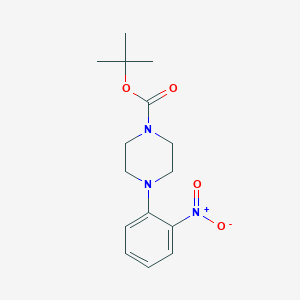
1-Boc-4-(2-硝基苯基)哌嗪
描述
Synthesis Analysis
The synthesis of 1-Boc-4-(2-nitrophenyl)piperazine and related compounds typically involves Boc protection strategies and the use of cross-coupling reactions. For example, Boc-protected (piperazin-1-ylmethyl)biaryls have been synthesized from (Boc-piperazin-1-ylmethyl) phenylboronic acid pinacol esters via microwave-mediated Suzuki–Miyaura coupling with aryl bromides, including 1-bromo-2-nitrobenzene (Spencer et al., 2011). Another approach for synthesizing related compounds involves Boc protection and reduction of the nitro group, among other steps, leading to improved yields and simplified purification processes (Miao Zhen-yuan, 2006).
Molecular Structure Analysis
Chemical Reactions and Properties
1-Boc-4-(2-nitrophenyl)piperazine can undergo various chemical reactions, including nucleophilic substitution, reduction of the nitro group to an amine, and coupling reactions. These reactions are fundamental for modifying the molecule to produce compounds with desired biological activities or chemical properties. The Boc group in particular is useful for protecting the piperazine nitrogen during reactions and can be removed under acidic conditions to yield the free amine.
Physical Properties Analysis
The physical properties of 1-Boc-4-(2-nitrophenyl)piperazine and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and pharmaceutical development. For example, the synthesis and crystallographic analysis of related compounds provide insights into their stability, crystal packing, and intermolecular interactions, which are important for understanding their behavior in different solvents and conditions (S. Awasthi et al., 2014).
科学研究应用
合成联苯库:Spencer等人(2011年)利用1-Boc-4-(2-硝基苯基)哌嗪在Suzuki–Miyaura交叉偶联中合成了联苯库。这一过程对于扩大联苯化合物的范围具有重要意义,为药物和材料科学中的潜在应用提供了可能(Spencer, Baltus, Press, Harrington, & Clegg, 2011)。
抗真菌剂中间体:苗振元(2006年)报道了从1-Boc-4-(2-硝基苯基)哌嗪衍生的关键中间体的改进合成,用于三唑类抗真菌剂。这突显了它在提高重要药物化合物生产效率中的作用(Miao, 2006)。
喹唑啉酮衍生物:Kornylov等人(2017年)使用1-Boc-4-(2-硝基苯基)哌嗪合成了喹唑啉酮衍生物,对于纤维蛋白原受体拮抗剂的开发至关重要。这些化合物在治疗心血管疾病和癌症方面具有潜在应用(Kornylov, Krysko, Krysko, Sambursky, & Andronati, 2017)。
双功能螯合剂:McMurry等人(1992年)在双功能螯合剂的合成中使用了1-Boc-4-(2-硝基苯基)哌嗪。这些剂对于生物共轭和放射性药物在靶向药物传递中至关重要(McMurry, Brechbiel, Kumar, & Gansow, 1992)。
抗菌和抗真菌活性:Kulkarni等人(2016年)研究了N-Boc哌嗪衍生物的抗菌和抗真菌活性。这些研究对于发现和开发新的抗微生物药物至关重要(Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016)。
光谱表征:Parlak和Alver(2016年)对1-(2-硝基苯基)哌嗪进行了NMR、FTIR和DFT研究。了解这类化合物的分子结构和行为对于材料科学和化学至关重要(Parlak & Alver, 2016)。
抗胆碱酯酶活性:Kaya等人(2016年)使用1-Boc-4-(2-硝基苯基)哌嗪合成了缩酮衍生物,并评估了它们的潜在抗胆碱酯酶活性。这样的研究对于开发治疗像阿尔茨海默病这样的神经退行性疾病的药物是有价值的(Kaya, Özkay, Temel, & Kaplancıklı, 2016)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18(20)21/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGIZVUOLBRDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620332 | |
| Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(2-nitrophenyl)piperazine | |
CAS RN |
170017-73-9 | |
| Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



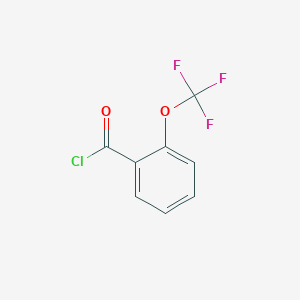

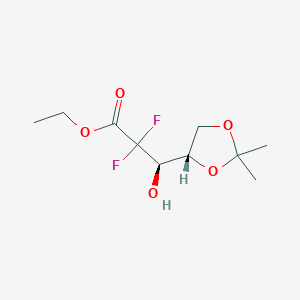
![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)
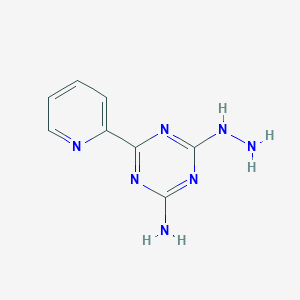
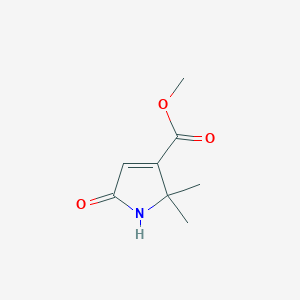
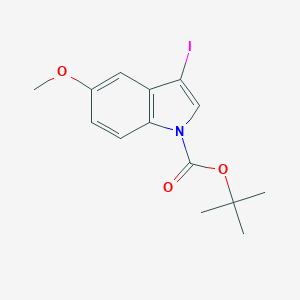
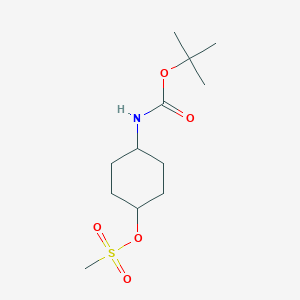
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)
